Boc-gly-arg-OH

Vue d'ensemble

Description

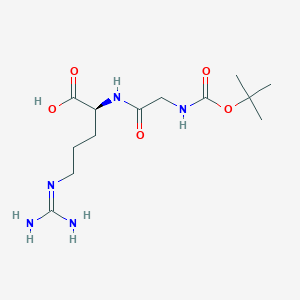

Boc-gly-arg-OH is a useful research compound. Its molecular formula is C13H25N5O5 and its molecular weight is 331.37 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthèse de peptides respectueuse de l'environnement

Le Boc-gly-arg-OH est utilisé dans le développement de méthodes respectueuses de l'environnement pour la synthèse de peptides . La stratégie Boc est adaptée à la chimie industrielle et à la chimie verte car seules des gaz sont générées sans aucun autre sous-produit lors de l'étape de déprotection du groupe Boc . Cette stratégie est utilisée dans les méthodes en phase liquide et en phase solide en utilisant des acides aminés Boc basés sur des réactions de couplage assistées par micro-ondes de réactifs de taille nanométrique .

Synthèse de peptides en phase solide

Le this compound est un bloc de construction pour la synthèse de peptides en phase solide . Il est utilisé dans la synthèse de courts fragments de peptides protégés adaptés à la synthèse en solution et à la préparation de substrats et d'inhibiteurs enzymatiques .

Réaction d'estérification

Le this compound est utilisé dans la réaction d'estérification pour synthétiser des esters d'acides aminés N-Boc pour la chimie peptidique .

Synthèse de tripeptide

Le this compound est utilisé dans la synthèse du tripeptide H-Gly-Pro-Glu-OH . Ces tripeptides sont des analogues de médicaments neuroprotecteurs .

Promoteur pour l'allylation des hydrazones et de l'isatine

Le this compound agit comme un promoteur pour l'allylation des hydrazones et de l'isatine . Il s'agit d'une étape clé dans la synthèse de divers composés organiques.

Fabrication de peptides

Le this compound est utilisé dans la fabrication de peptides, qui attirent beaucoup d'attention en tant que substances fonctionnelles biodérivées . Les besoins en peptides augmentent dans tous les domaines, y compris l'industrie pharmaceutique et des biomatériaux .

Mécanisme D'action

Target of Action

Boc-gly-arg-OH, also known as N-tert-butyloxycarbonyl-glycyl-arginine, is a compound that primarily targets specific amino acids in peptide synthesis . The compound’s primary targets are the amino acids glycine and arginine, which play crucial roles in various biological processes.

Mode of Action

The compound interacts with its targets through a process known as amide bond formation . This process involves the coupling of the amino acids glycine and arginine, facilitated by the Boc group. The Boc group serves as a protective group, preventing unwanted side reactions during the synthesis process .

Biochemical Pathways

The action of this compound affects the biochemical pathway of peptide synthesis. The compound’s interaction with its targets leads to the formation of specific peptides, which are crucial components in various biological processes. These peptides can then participate in other biochemical pathways, influencing processes such as protein synthesis and enzymatic reactions .

Result of Action

The result of this compound’s action is the successful synthesis of specific peptides. These peptides can have various molecular and cellular effects, depending on their specific structure and function. For instance, some peptides synthesized using this compound may have roles in signaling pathways, immune responses, or enzymatic reactions .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, temperature and pH can affect the compound’s stability and its ability to form amide bonds . Additionally, the presence of other compounds in the reaction environment can also influence the action of this compound, potentially leading to side reactions or changes in the compound’s efficacy .

Analyse Biochimique

Biochemical Properties

One significant aspect of Boc-gly-arg-OH’s mechanism of action lies in its role as a protected amino acid derivative, specifically featuring a tert-butyloxycarbonyl (Boc) protecting group attached to the amino group of glycine . This protecting group serves to shield the amino functionality during peptide synthesis, allowing for selective deprotection and subsequent coupling reactions with other amino acids .

Cellular Effects

The specific modification of the C-terminus can prolong the in vivo metabolic half-life of the peptide, reduce the immunogenicity or reduce the toxic side effects. C-terminal amidation can reduce the overall charge of the peptide, but may reduce the solubility of the peptide.

Molecular Mechanism

This compound has been extensively utilized in solid-phase peptide synthesis (SPPS) as a building block for the assembly of peptide chains with precise control over sequence and length . Moreover, researchers have employed this compound as a substrate in enzymatic assays to investigate the specificity and activity of various peptidases and proteases .

Temporal Effects in Laboratory Settings

The stability of this compound is a crucial factor in its use in peptide synthesis. The Boc protecting group allows for the peptide to be stored and used over time without degradation, ensuring the integrity of the peptide for further reactions .

Metabolic Pathways

This compound, as a peptide, is involved in various metabolic pathways. It interacts with enzymes and cofactors during peptide synthesis and degradation. The exact metabolic pathways that this compound is involved in would depend on the specific cellular context and the other amino acids it is combined with during peptide synthesis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues would depend on a variety of factors, including its size, charge, and the specific transporters or binding proteins present in the cells .

Subcellular Localization

The subcellular localization of this compound would depend on the specific cellular context and the other amino acids it is combined with during peptide synthesis . For example, if this compound is part of a peptide that includes a nuclear localization signal, it could be directed to the nucleus of the cell .

Propriétés

IUPAC Name |

(2S)-5-(diaminomethylideneamino)-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25N5O5/c1-13(2,3)23-12(22)17-7-9(19)18-8(10(20)21)5-4-6-16-11(14)15/h8H,4-7H2,1-3H3,(H,17,22)(H,18,19)(H,20,21)(H4,14,15,16)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJKTURRULDXYQX-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl[2-phenyl-2-(propan-2-yloxy)ethyl]amine hydrochloride](/img/structure/B1518745.png)